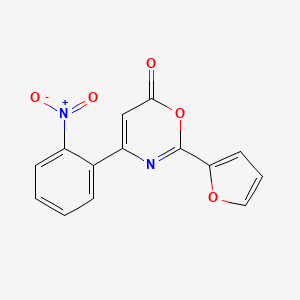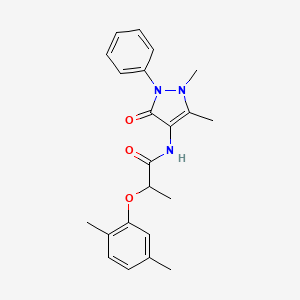
4-fluoro-N-(2,3,4-trifluorophenyl)benzamide
Vue d'ensemble
Description
4-fluoro-N-(2,3,4-trifluorophenyl)benzamide is a useful research compound. Its molecular formula is C13H7F4NO and its molecular weight is 269.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.04637650 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Fluorination in Medicinal Chemistry
- Ortho-Fluorination Using Pd(OTf)2 x 2 H2O : Wang, Mei, and Yu (2009) discussed the catalytic ortho-fluorination of triflamide-protected benzylamines, utilizing N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source. This method is significant for synthesizing functional groups used in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).
Histone Deacetylase Inhibition for Antitumor Activity
- Synthetic Benzamide Derivatives as Histone Deacetylase Inhibitors : A study by Saito et al. (1999) evaluated synthetic benzamide derivatives like MS-27-275 for their ability to inhibit histone deacetylase, showing significant antitumor activity in various human tumor cell lines (Saito et al., 1999).
Antipathogenic Properties
- Thiourea Derivatives with Antipathogenic Activity : Research by Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with antipathogenic activity. These derivatives showed significant effects on bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial and Antifungal Activity
- Fluoro and Trifluoromethyl Derivatives against Fungi and Bacteria : Carmellino et al. (1994) explored fluoro and trifluoromethyl derivatives of benzamides, finding several compounds with high activity against fungi and Gram-positive microorganisms. This study suggests the potential of these compounds in antimicrobial therapies (Carmellino et al., 1994).
Synthesis of Fluorinated Heterocycles
- Rhodium-Catalyzed Synthesis of Fluorinated Heterocycles : Wu et al. (2017) discussed a method for synthesizing fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries. They highlighted the role of benzamides in these syntheses, underscoring the importance of such compounds in creating diverse chemical structures (Wu et al., 2017).
Neurological Applications in Alzheimer's Disease
- Serotonin 1A Receptors in Alzheimer's Disease : Kepe et al. (2006) utilized a compound structurally related to 4-fluoro-N-(2,3,4-trifluorophenyl)benzamide in studying serotonin 1A receptors in Alzheimer's patients. This underscores the relevance of such compounds in neurological research (Kepe et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 4-Fluoro-N-(2,3,4-Trifluorophenyl)Benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2
Biochemical Pathways
Carbonic Anhydrase 2, the compound’s target, plays a crucial role in maintaining acid-base balance in the body, and its inhibition can disrupt this balance .
Propriétés
IUPAC Name |
4-fluoro-N-(2,3,4-trifluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO/c14-8-3-1-7(2-4-8)13(19)18-10-6-5-9(15)11(16)12(10)17/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAGVBPMPVDZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(benzylthio)-3,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4599655.png)
![4-(2-furyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4599668.png)
![2-chloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4599672.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4599694.png)
![3-benzyl-5-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4599699.png)
![methyl 5-bromo-2-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B4599700.png)
![5-chloro-N-(3-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4599708.png)

![1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4599744.png)
![N,N-dimethyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4599754.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4599760.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4599763.png)
![methyl 3-({[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4599771.png)
